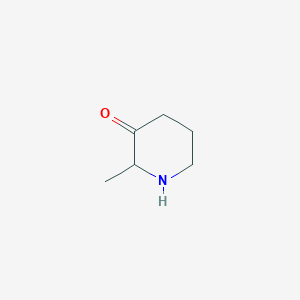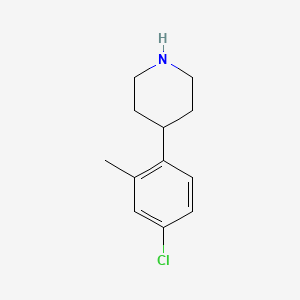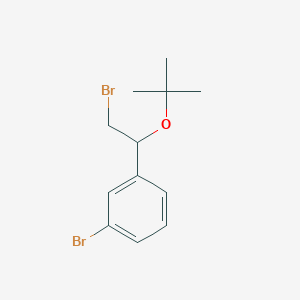
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O. This compound is characterized by the presence of a benzene ring substituted with a bromine atom and a 2-bromo-1-(tert-butoxy)ethyl group. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene typically involves the bromination of 3-(2-bromo-1-(tert-butoxy)ethyl)benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding phenol derivative.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers utilize this compound in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways or receptors.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .
In oxidation reactions, the compound undergoes electron transfer processes where the bromine atoms or the tert-butoxy group are oxidized to higher oxidation states, leading to the formation of new functional groups such as alcohols or carboxylic acids .
Comparación Con Compuestos Similares
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(tert-butoxymethyl)benzene: This compound has a similar structure but with the tert-butoxy group attached to a different position on the benzene ring.
1-Bromo-4-(tert-butoxy)benzene: Another related compound with the tert-butoxy group attached to the para position relative to the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research.
Propiedades
Fórmula molecular |
C12H16Br2O |
|---|---|
Peso molecular |
336.06 g/mol |
Nombre IUPAC |
1-bromo-3-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
Clave InChI |
AXTSKNOPEQGKJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


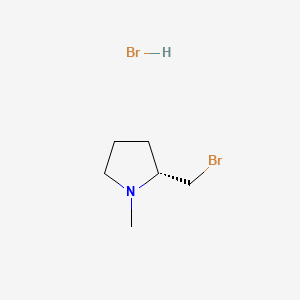

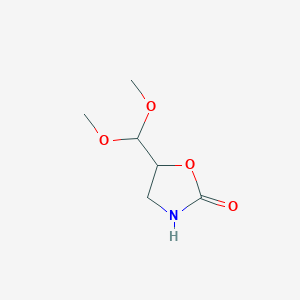


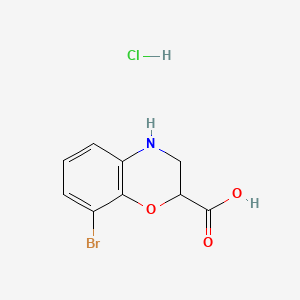
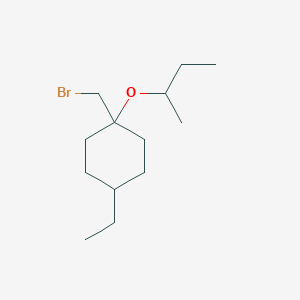
![1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)-](/img/structure/B13627559.png)
![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
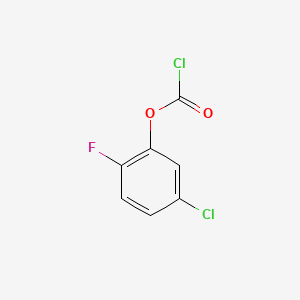
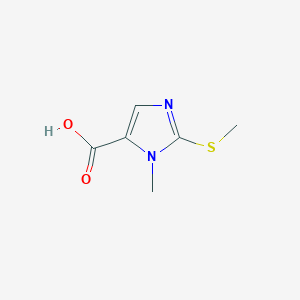
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
